REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Ca].[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1>[NH4+].[Cl-]>[CH2:2]([CH:13]1[CH2:14][CH2:15][CH2:16][C:11](=[O:17])[CH2:12]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
ClCCCCCCCC
|
Name
|
calcium
|
Quantity
|
3.1 mmol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
lithium 2-thienylcyanocuprate
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An organocalcium cuprate reagent was prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to -50° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was gradually warmed to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a small pad of Celite™
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
WASH
|
Details
|
was washed with Et2O (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and flash-column chromatography on silica gel (70 g, 230-400 mesh
|
Type
|
WASH
|
Details
|
eluted sequentially with 50:1 hexanes/EtOAc and 10:1 hexanes/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.66 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |